molecular formula C7H6LiNOS B14309782 Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide CAS No. 114562-77-5

Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide

Cat. No.: B14309782
CAS No.: 114562-77-5
M. Wt: 159.2 g/mol
InChI Key: SMQWYSSYUXJURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is an organolithium compound characterized by the presence of a lithium atom bonded to a phenyl group substituted with an oxo-lambda~4~-sulfanylidene amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide typically involves the lithiation of a suitable precursor. One common method is the reaction of 4-[(oxo-lambda~4~-sulfanylidene)amino]phenylmethane with an organolithium reagent such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of aprotic solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with halides would produce substituted aromatic compounds .

Scientific Research Applications

Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide involves the formation of a highly reactive carbon-lithium bond. This bond allows the compound to act as a strong nucleophile, attacking electrophilic centers in substrates. The lithium atom can also coordinate with other atoms or groups, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Lithium Phenylmethanide: Similar in structure but lacks the oxo-lambda~4~-sulfanylidene amino group.

    Lithium Benzylamide: Contains an amide group instead of the oxo-lambda~4~-sulfanylidene amino group.

Uniqueness

Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is unique due to the presence of the oxo-lambda~4~-sulfanylidene amino group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

114562-77-5

Molecular Formula

C7H6LiNOS

Molecular Weight

159.2 g/mol

IUPAC Name

lithium;1-methanidyl-4-(sulfinylamino)benzene

InChI

InChI=1S/C7H6NOS.Li/c1-6-2-4-7(5-3-6)8-10-9;/h2-5H,1H2;/q-1;+1

InChI Key

SMQWYSSYUXJURM-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1=CC=C(C=C1)N=S=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.